Enhanced Lipophilicity (XLogP3‑AA) Relative to the Unsubstituted Acetamide Analog
The computed partition coefficient (XLogP3‑AA) for the target compound is 5.9, substantially higher than the estimated value of approximately 3.5 for the unsubstituted analog 2‑(3‑phenyladamantan‑1‑yl)acetamide (CAS 879915‑30‑7) [REFS‑1][REFS‑3]. This 2.4‑log‑unit increase reflects the contribution of the two methoxy groups and the extended aromatic surface, which predict greater membrane partitioning and altered pharmacokinetic distribution.
| Evidence Dimension | LogP (XLogP3‑AA) |
|---|---|
| Target Compound Data | 5.9 |
| Comparator Or Baseline | 2‑(3‑Phenyladamantan‑1‑yl)acetamide (CAS 879915‑30‑7): ~3.5 (estimated from structure) |
| Quantified Difference | Δ LogP ≈ +2.4 |
| Conditions | Computed properties via PubChem XLogP3‑AA algorithm |
Why This Matters
Lipophilicity differences of this magnitude directly impact solubility, passive membrane permeability, and non‑specific protein binding; a procurement decision that ignores this difference between analogs may result in an unsuitable compound for cellular or in‑vivo assays.
- [1] PubChem. N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantanyl)acetamide. Compound Summary, CID 2953845. National Center for Biotechnology Information. View Source
